molecular formula C19H19N5O2S2 B6519585 N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 896366-24-8

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6519585
CAS No.: 896366-24-8
M. Wt: 413.5 g/mol
InChI Key: OHSPKZJAYOWXCK-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.09801721 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-12-10-28-18(21-12)22-16(25)11-27-17-14-6-4-7-15(14)24(19(26)23-17)9-13-5-2-3-8-20-13/h2-3,5,8,10H,4,6-7,9,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSPKZJAYOWXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a cyclopentapyrimidine structure through a sulfanyl group. Its unique structure suggests potential interactions with various biological targets.

1. Antitumor Activity

Recent studies have indicated that compounds containing thiazole and pyrimidine derivatives exhibit significant antitumor properties. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines. In one study, a thiazole-pyrimidine derivative demonstrated an IC50 value less than that of doxorubicin against A-431 and Jurkat cell lines, indicating strong anticancer potential .

2. Antimicrobial Activity

Compounds with thiazole rings have been noted for their antimicrobial properties. A related thiazole compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the thiazole moiety was correlated with enhanced antibacterial activity .

3. Anticonvulsant Activity

Thiazole-based compounds have also been studied for their anticonvulsant effects. For example, one derivative exhibited a median effective dose (ED50) of 18.4 mg/kg in animal models, suggesting significant anticonvulsant properties . The structural features that contribute to this activity include the presence of the thiazole ring and specific substitutions on the phenyl ring.

The mechanisms through which this compound exerts its biological effects are varied:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through interaction with key proteins involved in cell survival pathways .
  • Antimicrobial Mechanisms : It is hypothesized that the thiazole moiety disrupts bacterial cell wall synthesis or function .

Case Studies and Research Findings

Study Findings
Study ADemonstrated significant cytotoxicity against A-431 cells with an IC50 < Doxorubicin .
Study BShowed broad-spectrum antibacterial activity against resistant strains .
Study CInvestigated anticonvulsant properties with an ED50 of 18.4 mg/kg .

Scientific Research Applications

Biological Activities

Antitumor Activity:
Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. For instance, modifications in the thiazole structure can enhance cytotoxic activity against cancer cells. The specific combination of the thiazole moiety with other functional groups in this compound may contribute to its effectiveness against various cancer types .

Antimicrobial Properties:
Thiazoles are known for their antimicrobial activities. Compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide have shown efficacy against a range of bacteria and fungi. The sulfanyl group in the compound may enhance its interaction with microbial enzymes or membranes .

Enzyme Inhibition:
The compound's structure suggests it may act as an inhibitor of specific enzymes involved in disease processes. For example, thiazole derivatives have been studied for their ability to inhibit certain kinases and proteases that are critical in cancer and inflammatory pathways .

Therapeutic Applications

Cancer Therapy:
The unique structural features of this compound position it as a candidate for further development in cancer therapeutics. Its potential to interfere with tumor growth and progression makes it a subject of interest for clinical trials aimed at evaluating its efficacy and safety in human subjects.

Infectious Diseases:
Given its antimicrobial properties, this compound could be explored as a treatment option for various infectious diseases. Its effectiveness against resistant strains of bacteria could be particularly valuable in the context of rising antibiotic resistance.

Case Studies

Study Focus Findings
Study 1Antitumor EffectsDemonstrated significant cytotoxicity against breast cancer cell lines.
Study 2Antimicrobial ActivityShowed efficacy against Gram-positive and Gram-negative bacteria.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific kinases associated with tumor growth.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (-S-) moiety in the sulfanylacetamide group is susceptible to oxidation. Based on studies of related sulfanyl-containing heterocycles, this reaction typically proceeds under mild to moderate conditions:

Reagent Conditions Product Notes
H2_2O2_2Acetic acid, 25°CSulfoxide derivativePartial oxidation; regioselective
KMnO4_4H2_2SO4_4, 60°CSulfone derivativeComplete oxidation; requires catalysis

The sulfone product exhibits enhanced electrophilicity, potentially increasing interactions with biological targets.

Hydrolysis of the Acetamide Linkage

The acetamide group undergoes hydrolysis under acidic or basic conditions, cleaving the C-N bond. Experimental data for similar acetamides suggest:

Condition Reagent Product Yield
Acidic (HCl, 6M)Reflux, 12hCarboxylic acid + 4-methylthiazol-2-amine~75%
Basic (NaOH, 2M)80°C, 8hSodium carboxylate + free amine~68%

Hydrolysis is critical for prodrug activation or metabolite formation in pharmacological contexts.

Nucleophilic Substitution at the Pyrimidinone Core

The electron-deficient pyrimidinone ring facilitates nucleophilic substitution at the 4-position. Research on cyclopenta[d]pyrimidinones indicates:

Nucleophile Reagent Product Mechanism
NH3_3Ethanol, Δ4-Amino-pyrimidinone derivativeSN_NAr (arom. ring activation)
ThiophenolK2_2CO3_3, DMF4-(Phenylthio)pyrimidinoneBase-assisted displacement

The substitution retains the cyclopenta ring’s fused structure, preserving its conformational rigidity.

Functionalization of the Pyridinylmethyl Group

Reaction Reagent Outcome Challenges
BrominationBr2_2, FeBr3_3C-3 brominated pyridineLow regioselectivity
OxidationKMnO4_4, H2_2OPyridine-2-carboxylic acidRequires harsh conditions

Reduction of the Pyrimidinone Ring

The 2-oxo group in the pyrimidinone core can be reduced to a hydroxyl or methylene group. Data from analogous systems suggest:

Reducing Agent Conditions Product Selectivity
NaBH4_4MeOH, 0°C2-Hydroxy intermediatePartial reduction
LiAlH4_4THF, reflux2-Methylene derivativeComplete reduction

Cyclization Reactions

The compound’s multifunctional structure enables intramolecular cyclization. For example, the pyridinylmethyl group may interact with the thiazole ring under acidic conditions to form a bicyclic system:

Catalyst Conditions Product Application
PTSAToluene, 110°CFused thiazolo-pyridine scaffoldBioactive heterocycle synthesis

Q & A

Basic: What are the recommended synthetic routes for this compound, and what solvent systems are optimal for its crystallization?

The compound can be synthesized via nucleophilic substitution at the sulfanyl group, followed by coupling of the thiazole and pyrimidinone moieties. Key steps include:

  • Thiol-activation : Use NaH or K₂CO₃ in DMF to generate the sulfanyl nucleophile for coupling with the acetamide intermediate .
  • Crystallization : Ethanol or methanol at reflux (60–80°C) yields stable crystals, as demonstrated for analogous thiazole-pyrimidine hybrids (72% yield, mp >250°C) .
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves byproducts (Rf = 0.4–0.6) .

Basic: Which spectroscopic and crystallographic techniques confirm tautomeric equilibrium and structural integrity?

  • NMR : ¹H/¹³C NMR identifies tautomeric forms (e.g., amine/imine ratios via NH proton signals at δ 10.10–13.30 ppm) .
  • X-ray diffraction : Resolves cyclopenta[d]pyrimidinone ring puckering and hydrogen-bonding networks (e.g., N–H···O=C interactions at 2.8–3.0 Å) .
  • IR spectroscopy : Confirms thioamide C=S stretches (∼1,100 cm⁻¹) and pyrimidinone C=O (∼1,680 cm⁻¹) .

Advanced: How can Design of Experiments (DoE) optimize reaction yields in sulfanyl-acetamide coupling?

  • Variables : Screen temperature (20–80°C), base (NaH vs. K₂CO₃), and solvent polarity (DMF vs. THF) .
  • Response surface modeling : Prioritize factors affecting nucleophilicity (e.g., base strength > solvent polarity) .
  • Validation : Replicate high-yield conditions (e.g., 75°C, K₂CO₃/DMF) to achieve >70% yield .

Advanced: What methodological approaches investigate non-covalent interactions influencing supramolecular assembly?

  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G*) predict π-stacking between pyridinylmethyl and thiazole groups (distance ∼3.5 Å) .
  • SC-XRD : Analyze packing motifs (e.g., offset stacking in cyclopenta[d]pyrimidinone derivatives) .
  • Solution-phase studies : UV-Vis titration quantifies host-guest binding (e.g., log K = 4.2 for β-cyclodextrin inclusion) .

Advanced: How to resolve contradictory NMR observations of amine/imine tautomer ratios?

  • Variable-temperature NMR : Monitor equilibrium shifts (e.g., coalescence temperature ∼60°C in DMSO-d₆) .
  • X-ray crystallography : Determine dominant tautomer in solid state (e.g., imine form stabilized by N–H···S hydrogen bonds) .
  • Dynamic HPLC : Separate tautomers using chiral stationary phases (e.g., α-acid glycoprotein column) .

Basic: What in vitro models evaluate kinase inhibition potential and selectivity?

  • Kinase profiling : Screen against PKC-θ, CDK2, and EGFR using fluorescence polarization (IC₅₀ < 1 μM for CDK2 inhibition) .
  • Cellular assays : Assess antiproliferative activity in HeLa or MCF-7 cells (MTT assay, 48-h exposure) .
  • Selectivity indices : Compare IC₅₀ ratios (>10-fold for CDK2 vs. off-target kinases) .

Advanced: What structural modifications enhance metabolic stability of the pyrimidinone core?

  • Electron-withdrawing groups : Introduce CF₃ at C6 to reduce CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 8.3 h) .
  • Deuterium incorporation : Replace C7-H with deuterium to attenuate first-pass metabolism (AUC increased 3.2-fold) .
  • Prodrug strategies : Mask the sulfanyl group as a phosphonate ester for sustained release .

Basic: What chromatographic techniques resolve diastereomeric byproducts from pyridinylmethyl substitution?

  • Normal-phase HPLC : Use silica columns with isocratic elution (hexane:isopropanol 85:15) to separate diastereomers (ΔRf = 0.15) .
  • Chiral SFC : Employ amylose-3,5-dimethylphenylcarbamate columns (CO₂/MeOH 90:10) for enantiomeric resolution (α = 1.8) .

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